N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
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Overview
Description
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with various biological activities.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The oxazole ring and benzyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide
- N-Benzyl-N-(4-methyloxazol-2-yl)acetamide
- N-Benzyl-N-(4-methyloxazol-2-yl)propionamide
Uniqueness
N-Benzyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structural features, such as the butyramide moiety and the 4-methyloxazole ring . These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds . The presence of the benzyl group further enhances its binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
57068-06-1 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-7-14(18)17(15-16-12(2)11-19-15)10-13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3 |
InChI Key |
ACFAUWMDCOCTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC(=CO2)C |
Origin of Product |
United States |
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